molecular formula C10H12ClNO3 B1463899 Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride CAS No. 873862-33-0

Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride

Cat. No. B1463899
CAS RN: 873862-33-0
M. Wt: 229.66 g/mol
InChI Key: FEIWFQAVAJMOAG-UHFFFAOYSA-N
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Description

“Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate” is a related compound . It’s a solid substance with a molecular weight of 193.2 . Another related compound is “Methyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate” which has a molecular weight of 207.18 .


Synthesis Analysis

A mechanochemical parallel synthesis of 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives via a one-pot three-component reaction has been described . This might provide some insights into potential synthesis methods for similar compounds.


Molecular Structure Analysis

The structure of “Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate” was established by interpretation of 1H NMR and 13C NMR . Similarly, “Methyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate” has a SMILES string of O=C(OC)C1=CC=C(OC2)C(NC2=O)=C1 .


Physical And Chemical Properties Analysis

“Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate” is a solid substance that should be stored in a dark place, sealed in dry, at room temperature . “Methyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate” is also a solid substance .

Scientific Research Applications

Pharmacological Precursors

3,4-dihydro-2H-benzo[1,4]oxazines serve as precursors in the synthesis of significant pharmacological agents. For example, a chemoenzymatic strategy was developed for synthesizing a wide family of these compounds, which are essential in the production of Levofloxacin, a potent antimicrobial agent. This highlights the compound's role in creating important pharmaceuticals (María López-Iglesias et al., 2015).

Novel Material Construction

The 3,4-dihydro-2H-benzo[1,4]oxazine structure is also utilized in constructing heteropropellanes, attracting interest for drug modification and creating materials with unusual and important physical properties. This demonstrates the compound's potential in contributing to the development of new materials with novel properties (L. Konstantinova et al., 2020).

Therapeutic Applications

A series of 3,4-dihydro-2H-benzo[1,4]oxazin-8-yloxyacetic acid derivatives have been synthesized as potent agents to block the TXA2 receptor and activate the PGI2 receptor. This series of compounds shows promise in treating thrombotic and cardiovascular conditions, illustrating the therapeutic potential of derivatives of 3,4-dihydro-2H-benzo[1,4]oxazines (M. Ohno et al., 2006).

Mechanism of Action

The activity of benzimidazole tethered 3,4-dihydro-2H-benzo[e][1,3]oxazines may be attributed to the presence of the benzimidazole ring. Its planar structure enables π-π stacking, π-π T-shaped interactions, and the presence of the NH group could serve as an H-bond donor as well as an acceptor site .

Safety and Hazards

“Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate” has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.ClH/c1-13-10(12)7-3-2-4-8-9(7)14-6-5-11-8;/h2-4,11H,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIWFQAVAJMOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NCCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1423033-34-4
Record name methyl 3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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